molecular formula C6H8ClFN2 B1444662 (2-Fluoropyridin-4-yl)methanamine hydrochloride CAS No. 859164-65-1

(2-Fluoropyridin-4-yl)methanamine hydrochloride

Cat. No.: B1444662
CAS No.: 859164-65-1
M. Wt: 162.59 g/mol
InChI Key: XJHMDYPKWSGBBN-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methanamine group is attached at the fourth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Fluoropyridin-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H317-H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-fluoropyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methanamine group is introduced at the fourth position of the pyridine ring. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine
  • (2-Bromopyridin-4-yl)methanamine
  • (3-Fluoropyridin-4-yl)methanamine

Uniqueness

(2-Fluoropyridin-4-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom at the second position, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in the study of fluorine-containing molecules .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHMDYPKWSGBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735125
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-65-1
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a method similar to C-(2-Fluoro-pyridin-3-yl)-methylamine hydrochloride, using 2-fluoro-isonicotinonitrile (0.65 g, 5.3 mmol), concentrated HCl (1.2 mL), and 5% Pd/C (1.2 g) to give the title compound (0.43 g, 50%). MS (ES) 127.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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